Afuresertib

Content Navigation

CAS Number

Product Name

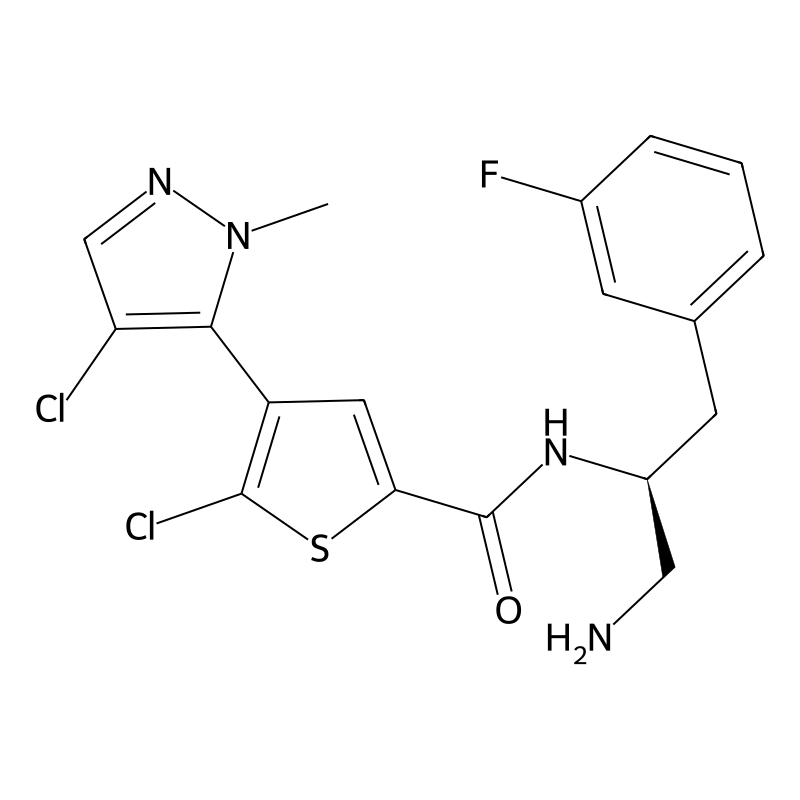

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Afuresertib has been used in trials studying the treatment of Cancer and Neoplasms, Haematologic.

Afuresertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Afuresertib binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

AFURESERTIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

an AKT inhibitor

an Akt inhibitor with antineoplastic activity; structure in first source

See also: Afuresertib Hydrochloride (active moiety of).

Afuresertib mechanism of action AKT inhibition

Mechanism of Action and Pathway

Afuresertib exerts its effects by directly inhibiting the activity of the AKT kinase. The following diagram illustrates the signaling pathway it targets and its specific point of intervention.

This compound binds to the ATP-binding site in the catalytic domain of AKT, competing with ATP to prevent kinase activity and subsequent phosphorylation of downstream substrates [1] [2]. By blocking AKT activation, it inhibits signals for cell survival and proliferation, and can restore sensitivity to chemotherapy in resistant cells [3].

Supporting Experimental Evidence

Key experiments that validate this compound's mechanism are summarized below.

| Experimental Context | Key Methodology | Observed Outcome & Significance |

|---|---|---|

| Hematologic Malignancies (Phase I Trial) | Open-label, dose-escalation study in 73 patients with relapsed/refractory hematologic malignancies [1]. | Confirmed target engagement in humans; clinical activity observed (e.g., partial responses in multiple myeloma). Established safety profile and MTD (125 mg/day) [1]. |

| Platinum-Resistant Ovarian Cancer (Phase II Trial) | Open-label, randomized controlled trial (PROFECTA-II/GOG-3044) of this compound + paclitaxel vs. paclitaxel alone in 150 patients [3]. | No significant PFS improvement in overall population. Promising efficacy in biomarker-selected (phospho-AKT-positive) patients, suggesting MOA is relevant in tumors with hyperactive AKT signaling [3]. |

| Fragile X Syndrome (Preclinical Study) | Treatment of FMRP-deficient human neural stem cells (derived from iPSCs) with this compound [4]. | Inhibited hyperactivated AKT signaling and normalized downstream Nonsense-Mediated mRNA Decay (NMD) pathway activity. Demonstrated MOA relevance beyond oncology [4]. |

| Biochemical & Cellular Assays | Testing against a panel of hematologic malignancy cell lines; measurement of apoptosis (caspase-3/7 activity) and cell cycle analysis [1]. | Potently inhibited proliferation and induced apoptosis in sensitive cell lines (e.g., T-ALL, B-ALL, CLL). Provided direct cellular-level evidence for its anti-tumor mechanism [1]. |

Clinical Development and Status

This compound is currently in late-stage clinical development, primarily in oncology.

- Leading Program: A Phase III trial (AFFIRM-205) in China for HR+/HER2- breast cancer with specific biomarkers (PIK3CA/AKT1/PTEN alterations). Enrollment is expected to be completed in Q4 2025, with a New Drug Application (NDA) submission projected for H1 2026 [5].

- Other Investigations: It has been evaluated in various other solid tumors, including endometrial carcinoma, bile duct neoplasms, and gastroesophageal adenocarcinoma, often in patients with alterations in the PI3K/AKT/PTEN pathway [6].

References

- 1. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

- 2. Akt Pathway Inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. An open-label randomized active-controlled phase II ... [sciencedirect.com]

- 4. This compound to Block AKT Enzyme Is 'Exciting' Fragile X News [fragilexnewstoday.com]

- 5. Laekna (2105.HK) Announces Interim Results 2025 [laekna.com]

- 6. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

Biochemical Activity & Potency

Afuresertib exhibits low nanomolar potency against all three AKT isoforms and has been profiled against several other kinases. Key quantitative data are shown in the following table.

| Kinase Target | Potency (Ki or IC50) | Notes |

|---|---|---|

| AKT1 | Ki = 0.08 nM [1] [2] | Primary target; also inhibits Akt1 E17K mutant (IC50 = 0.2 nM) [1] [3] |

| AKT2 | Ki = 2 nM [1] [3] [2] | Primary target |

| AKT3 | Ki = 2.6 nM [1] [3] [2] | Primary target |

| ROCK | IC50 = 100 nM [1] [3] | Off-target |

| PKCη | IC50 = 210 nM [1] [3] | Off-target |

| PKC-βI | IC50 = 430 nM [1] [3] | Off-target |

| PKCθ | IC50 = 510 nM [1] [3] | Off-target |

This data demonstrates high selectivity of this compound for the AKT family over related kinases like PKC and ROCK [1] [3].

In Vitro & In Vivo Experimental Data

In Vitro Profiles

In cellular assays, this compound inhibits proliferation of various cancer cell lines, particularly those derived from hematologic malignancies [4]. The compound demonstrates concentration-dependent inhibition of phosphorylation of AKT substrates like GSK3β, PRAS40, and FOXO, confirming target engagement in cells [3]. In malignant pleural mesothelioma (MPM) cells, this compound treatment induces G1 phase cell cycle arrest and promotes apoptosis, as evidenced by increased caspase-3/7 activity [1] [5]. It also synergistically enhances cytotoxicity when combined with chemotherapeutic agents like cisplatin [5].

In Vivo Efficacy

In mouse xenograft models, oral administration of this compound demonstrates dose-dependent tumor growth inhibition (TGI). In a BT474 breast cancer model, doses of 10, 30, and 100 mg/kg resulted in 8%, 37%, and 61% TGI, respectively. In an SKOV3 ovarian cancer model, the same doses led to 23%, 37%, and 97% TGI, respectively [1]. The compound was well-tolerated in these studies with minimal body weight loss [1].

Key Experimental Protocols

Kinase Inhibition Assay

This filter binding assay measures this compound's direct inhibition of AKT kinase activity [3].

- Enzyme Preparation: Use low concentrations of human AKT enzymes (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3).

- Inhibitor Pre-incubation: Pre-mix enzyme with this compound for 1 hour.

- Reaction Initiation: Add the pre-mix to a peptide substrate (e.g., GSKα peptide: Ac-KKGGRARTSSFAEPG-amide) and [γ³³P] ATP.

- Reaction Termination & Detection: Stop reactions after 2 hours and capture the radiolabeled phosphorylated peptide product on a phosphocellulose filter plate for quantification [3].

Cell Proliferation Assay (MTT)

This 3-day proliferation assay determines the growth-inhibitory effects (EC₅₀) of this compound [5].

- Cell Seeding: Seed cancer cells (e.g., MPM cells) in 96-well plates at a density of 2.5 × 10³ cells/well and incubate for 24 hours.

- Compound Treatment: Incubate cells with a concentration range of this compound (e.g., 0.01 μM to 50 μM) for 72 hours.

- Viability Measurement: Add MTT solution to each well and incubate for 4 hours. Subsequently, add a lysis buffer (10% SDS in 0.01 mol/L HCl) and incubate overnight.

- Analysis: Measure absorbance at 550 nm. Calculate cell growth relative to DMSO-treated controls and determine EC₅₀ values using a 4- or 6-parameter curve-fitting algorithm [3] [5].

Clinical Development Overview

This compound has been evaluated in multiple clinical trials, demonstrating a manageable safety profile and signals of clinical activity [4].

- Phase I Trial (NCT00881946): This first-in-human study in patients with relapsed/refractory hematologic malignancies established the Maximum Tolerated Dose (MTD) at 125 mg per day taken orally. The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [4]. The trial reported partial responses in three multiple myeloma patients, with clinical activity also observed in non-Hodgkin lymphoma and Hodgkin disease [4].

- Current Status: As of recent updates (mid-2024), a Phase III trial in HER2-negative breast cancer (NCT04851613) and a Phase II trial in ovarian cancer (NCT04374630) have been completed [6]. Development has been discontinued for several other cancers, including chronic lymphocytic leukemia, gastric cancer, and multiple myeloma [6].

Mechanism and Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.

Diagram: this compound inhibits activated AKT, blocking downstream signals that promote cell survival and proliferation.

This compound is a well-characterized AKT inhibitor with demonstrated preclinical efficacy and a developing clinical profile. Its most promising potential appears to be in combination therapies for specific solid tumors like HER2-negative breast cancer and ovarian cancer.

References

- 1. This compound (GSK2110183) | Akt Inhibitor [medchemexpress.com]

- 2. This compound (GSK2110183) | Akt inhibitor | Mechanism [selleckchem.com]

- 3. | Akt | ROCK | PKC | TargetMol this compound [targetmol.com]

- 4. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

- 5. ( this compound )|cas 1047644-62-1|DC Chemicals GSK 2110183 [dcchemicals.com]

- 6. - Laekna Therapeutics - AdisInsight this compound [adisinsight.springer.com]

Afuresertib pan-AKT inhibitor overview

Mechanism of Action and Target

Afuresertib is a potent, low-nanomolar, pan-AKT kinase inhibitor that functions by reversibly competing with ATP for its binding site on AKT [1] [2]. It targets all three isoforms of AKT (AKT1, AKT2, AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway [3] [4]. This pathway is constitutively active in many cancers and promotes cell proliferation, survival, and resistance to therapy [1] [5].

The diagram below illustrates the signaling pathway and mechanism of this compound.

Key Preclinical and Clinical Data

This compound has been evaluated across a range of hematologic malignancies and solid tumors. The table below summarizes key efficacy data from selected clinical studies.

| Cancer Type | Study Phase | Regimen | Key Efficacy Findings |

|---|---|---|---|

| Platinum-resistant Ovarian Cancer [6] | Ib/II | This compound + Carboplatin/Paclitaxel | ORR: 32% (RECIST), 52% (GCIG CA125); Median PFS: 7.1 months |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) [7] | II | This compound + LAE001 (LAE201) | Median rPFS: 8.1 months (in patients post 1-3 lines of SOC) |

| Various Hematologic Malignancies [1] | I | This compound monotherapy | Activity in MM (3 PR, 3 MR), NHL, LCH, and Hodgkin disease |

This compound's safety profile is generally considered manageable. The most frequent treatment-related adverse events are gastrointestinal, including nausea, diarrhea, and dyspepsia [1]. In combination with chemotherapy, common adverse events included diarrhea, fatigue, nausea, and alopecia [6].

- Dose-Limiting Toxicities (DLTs): In clinical trials, DLTs included grade 3 rash and liver function test abnormalities, which led to the establishment of the Maximum Tolerated Dose (MTD) at 125 mg once daily [1] [6].

Experimental Protocols Overview

For scientists designing experiments, here are summaries of key methodologies from cited research.

- Cell Proliferation Assay (Preclinical): A 3-day proliferation assay was used to test this compound's potency across hematologic cancer cell lines. The effect was measured by the concentration required to inhibit cell proliferation, with a median effective concentration (EC₅₀) of <1 µM considered potent in sensitive lines [1].

- Apoptosis Assay (Preclinical): Induction of apoptosis was confirmed in T-cell acute lymphoblastic leukemia (T-ALL) cell lines by measuring the accumulation of a sub-G1 cell population and increased caspase-3/caspase-7 activity in a dose-dependent manner after this compound treatment [1].

- Clinical Trial Dosing (Phase Ib in Ovarian Cancer): The study consisted of a dose-escalation phase (3+3 design) followed by a dose-expansion phase. Patients received daily oral this compound (50-150 mg) in combination with standard doses of intravenous paclitaxel (175 mg/m²) and carboplatin (AUC5) every 3 weeks for six cycles. This was followed by maintenance this compound until disease progression or unacceptable toxicity [6].

Future Development and Context

This compound is positioned as one of only two AKT inhibitors in global pivotal-stage development for cancer treatment [7]. Its development is actively ongoing:

- HR+/HER2- Breast Cancer: A Phase III clinical trial (AFFIRM-205) in China is on track, with subject enrollment completion expected in Q4 2025 and a New Drug Application (NDA) submission to China's Center for Drug Evaluation (CDE) projected for H1 2026 [8].

- Prostate Cancer: The U.S. FDA approved the Phase III clinical trial protocol for LAE201 (this compound plus LAE001) in May 2024 for metastatic castration-resistant prostate cancer (mCRPC) [7].

This compound represents a promising targeted therapeutic strategy, especially for tumors with PI3K/AKT pathway activation. Its clinical development will continue to define its role in overcoming drug resistance and improving patient outcomes.

References

- 1. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. AKT inhibitors in gynecologic oncology: past, present and ... [frontiersin.org]

- 4. Akt inhibitors: mechanism of action and implications for ... [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

- 6. Phase IB Dose Escalation and Expansion Study of AKT ... [pubmed.ncbi.nlm.nih.gov]

- 7. Laekna Announces FDA Approval for the Phase III Clinical ... [prnewswire.com]

- 8. Laekna (2105.HK) Announces Interim Results 2025 [laekna.com]

Core Pharmacology & Mechanism of Action

Afuresertib is a potent, oral, low-nanomolar, pan-AKT kinase inhibitor [1]. Its mechanism is detailed below.

Diagram of this compound mechanism: inhibits activated AKT to block PI3K/AKT/mTOR pathway signaling.

As a reversible, ATP-competitive inhibitor, this compound binds directly to the kinase domain of AKT, blocking its enzymatic activity and preventing the phosphorylation of downstream substrates [1] [2]. This inhibition is crucial in hematologic malignancies and solid tumors where the PI3K/AKT pathway is often constitutively active, providing proliferative and anti-apoptotic signals [1].

Key Pharmacological Characteristics:

| Property | Description |

|---|---|

| Drug Category | AKT inhibitor, Serine/Threonine kinase inhibitor [3] |

| Targets | AKT1, AKT2, AKT3 (pan-AKT inhibitor) [2] [3] |

| Mechanism | Reversible, ATP-competitive inhibition [1] [2] |

| Administration | Oral [1] |

| Primary Metabolic Pathway | Glucuronidation (predicted from resistance studies) [4] |

Pharmacokinetics and Toxicological Profile

Data from a phase I study in patients with advanced hematologic malignancies provide key quantitative insights [1].

Pharmacokinetic (PK) Parameters & Toxicological Data:

| Parameter | Findings |

|---|---|

| Maximum Tolerated Dose (MTD) | 125 mg once daily [1] [2] |

| Dose-Limiting Toxicity (DLT) | Liver function test abnormalities (at 150 mg/day) [1] |

| Median Time to C~max~ | 1.5 to 2.5 hours post-dose [1] |

| Elimination Half-Life | Approximately 1.7 days (~40 hours) [1] |

| C~max~ and AUC | Generally dose-proportional at doses >75 mg [1] |

| Most Frequent Adverse Events ( >10%) | Nausea (23.3-35.6%), Diarrhea (20.5-32.9%), Dyspepsia (19.2-24.7%), Fatigue (16.4%), Gastroesophageal reflux disease (15.1%), Anorexia (13.7%) [1] [2] |

Clinical Efficacy and Development Status

This compound has demonstrated promising anti-tumor activity in clinical trials, both as a monotherapy and in combination regimens.

Clinical Activity as Monotherapy: In a phase I study involving heavily pretreated patients:

- Hematologic Malignancies: Three multiple myeloma (MM) patients attained partial responses (PR), and an additional three attained minimal responses (MR). Clinical activity was also observed in non-Hodgkin lymphoma (NHL), Langerhan's cell histiocytosis, and Hodgkin disease [1].

- Solid Tumors: Early-phase trials have explored its activity in ovarian cancer, gastric cancer, and melanoma [2].

Combination Therapy and Recent Advancements: Recent development has shifted towards rational combinations to overcome resistance and improve efficacy.

- With LAE001 in Prostate Cancer: A phase II trial of this compound combined with LAE001 (a dual CYP17A1/CYP11B2 inhibitor) in patients with metastatic castration-resistant prostate cancer (mCRPC) showed a median radiographic progression-free survival (rPFS) of 8.1 months, a significant improvement compared to the 2-4 months historically seen with standard treatments [5]. This combination received U.S. FDA approval for a Phase III trial protocol in May 2024 [5].

- Preclinical Rationale for Combinations: Resistance to targeted therapies like the MEK inhibitor trametinib can occur through upregulation of the PI3K/AKT pathway and increased drug clearance via glucuronidation [4]. This provides a strong rationale for combining AKT inhibitors like this compound with other pathway-targeted agents.

Experimental Research Protocols

For researchers designing studies involving AKT inhibition, here are key methodologies from the literature.

1. In Vitro Cell Proliferation and Apoptosis Assay [1]

- Purpose: To evaluate the potency of this compound in inhibiting cell proliferation and inducing apoptosis.

- Methodology:

- Cell Lines: Use hematologic malignancy cell lines (e.g., T-ALL, B-ALL, CLL, NHL).

- Treatment: Expose cells to a range of this compound concentrations for 72 hours.

- Viability Measurement: Assess cell proliferation using assays like MTT or WST-1.

- Apoptosis Analysis: Measure induction of apoptosis by:

- Quantifying the accumulation of a sub-G1 cell population via flow cytometry.

- Detecting increased caspase-3 and/or caspase-7 activity using fluorogenic substrates.

2. In Vivo Efficacy and Pharmacodynamics (PD) in Xenograft Models [6]

- Purpose: To determine the anti-tumor activity and target engagement of this compound in a live animal model.

- Methodology:

- Animal Model: Immune-suppressed mice implanted with patient-derived xenograft (PDX) cells or human tumor cell lines.

- Dosing: Administer this compound orally, once daily, at the Maximum Tolerated Dose (MTD) or other relevant doses (e.g., 100 mg/kg for ipatasertib in a related RMS study). Treatment is typically 5 days per week [6].

- Efficacy Endpoint: Monitor tumor volume twice weekly compared to a vehicle control group.

- Pharmacodynamic (PD) Analysis: At the end of the study, analyze tumor lysates by Western Blot to confirm pathway inhibition.

- Key Antibodies: Phospho-AKT (S473), total AKT, Phospho-S6 (S235/236), total S6, and cleaved PARP (as a marker of apoptosis) [6].

3. Investigating Glucuronidation-Mediated Resistance [4]

- Purpose: To explore mechanisms of drug resistance related to metabolism.

- Methodology:

- Metabolite Profiling: Use Liquid Chromatography/Mass Spectrometry (LC/MS) to identify and quantify metabolites in the glucuronidation pathway in sensitive vs. resistant tumor models.

- Genetic Inhibition: Use RNA interference (RNAi) to knock down key genes in the glucuronidation pathway (e.g., UGT enzymes) and assess the re-sensitization of resistant cells to the drug of interest.

- Pharmacologic Inhibition: Co-treat resistant models with this compound and inhibitors of glucuronidation or upstream regulators. Preclinical models suggest:

Research Considerations and Biomarker Insights

- Patient Selection: Clinical activity of this compound appears enhanced in tumors with an activated PI3K/AKT pathway [2]. The expression of PRKG1 has been identified as a potential biomarker predictive of response to the related ATP-competitive AKT inhibitor ipatasertib in rhabdomyosarcoma, suggesting that similar predictive biomarkers for this compound may exist [6].

- Combination Strategies: The future of this compound likely lies in rational combinations. The ongoing Phase III trial in mCRPC (combining with LAE001) is a prime example of targeting multiple resistance pathways simultaneously [5].

References

- 1. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound [mycancergenome.org]

- 4. Colon cancer cells evade drug action by enhancing ... [pmc.ncbi.nlm.nih.gov]

- 5. Laekna Announces FDA Approval for the Phase III Clinical ... [prnewswire.com]

- 6. PRKG1 hinders myogenic differentiation and predicts ... [nature.com]

Afuresertib AKT1 AKT2 AKT3 Ki values

Biochemical Potency and Selectivity

The table below summarizes the key biochemical binding and inhibitory constants of Afuresertib for the AKT isoforms.

| AKT Isoform | Ki (nM) | IC50 (nM) | Experimental Context |

|---|

| AKT1 | 0.08 [1] [2] | 1.0 [1] | Assay Type: Function assay on full-length human AKT1 expressed in Sf9 insect cells. Method: Reduction in substrate phosphorylation using a biotinylated peptide substrate and [γ-³³P]ATP, measured by top count microplate scintillation counting. Incubation time: 40 minutes [1]. | | AKT2 | 2.0 [1] [2] | 10 [1] | Assay Type: Function assay on full-length human AKT2 expressed in Sf9 insect cells. Method: Same as above for AKT1 [1]. | | AKT3 | 2.6 [1] [2] | 1.585 [1] | Assay Type: Function assay on full-length human AKT3 expressed in Sf9 insect cells. Method: Same as above for AKT1 [1]. | | AKT1 E17K Mutant| - | 0.2 [2] | Data from MedChemExpress, specific assay details not provided in search results [2]. |

Cellular Activity and Anti-Proliferative Effects

This compound demonstrates potent activity in cellular models. The following table lists a selection of half-maximal inhibitory concentrations (IC50) for growth inhibition across various human cancer cell lines.

| Cell Line | Cancer Type | Growth Inhibition IC50 (μM) |

|---|---|---|

| COLO205 [1] | Colorectal Adenocarcinoma | 0.009 |

| MV522 [1] | Lung Carcinoma | 0.012 |

| HT-29 [1] | Colorectal Adenocarcinoma | 0.015 |

| NCI-H727 [1] | Lung Carcinoid | 0.019 |

| MCF-7 [3] | Breast Adenocarcinoma (PIK3CA mutant) | 2.25 (for allosteric inhibitor ALM301; shown for context of AKT inhibition sensitivity) |

Experimental Protocol for Growth Inhibition:

- Cell Lines: Various human cancer cell lines (e.g., COLO205, HT-29) [1].

- Assay Type: Growth inhibition assay [1].

- Procedure: Cells were treated with this compound for 72 hours. The assays were conducted at a 1:10 molar ratio of the compound in the presence of another specified pharmaceutical agent (N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide) [1].

- Measurement: Cell growth inhibition was measured, and IC50 values were determined [1].

Mechanism of Action and Signaling Pathway

This compound targets the core PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and the drug's specific target.

> this compound is an ATP-competitive inhibitor that directly binds to and inhibits the activation of AKT, a key node in the oncogenic PI3K/AKT/mTOR signaling pathway [4] [5].

Clinical Translation and Dosing

The preclinical data has successfully translated into clinical trials.

- Maximum Tolerated Dose (MTD): The MTD for this compound was established at 125 mg per day in phase 1 clinical trials [6] [7] [5].

- Common Adverse Events: The most frequent treatment-related adverse events included gastrointestinal effects such as nausea, diarrhea, and dyspepsia, which were generally manageable [6] [5].

- Clinical Activity: Promising anti-tumor activity was observed in early-phase trials, particularly in patients with hematologic malignancies (like multiple myeloma) and recurrent platinum-resistant ovarian cancer [6] [7].

References

- 1. This compound (GSK2110183) | Akt inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound (GSK2110183) | Akt Inhibitor [medchemexpress.com]

- 3. Identification and development of a subtype-selective ... [nature.com]

- 4. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase IB Dose Escalation and Expansion Study of AKT ... [pubmed.ncbi.nlm.nih.gov]

Biochemical Potency & Cellular Activity of Afuresertib

The tables below summarize the quantitative data on afuresertib's kinase inhibition profile and its effects on various cancer cell lines.

Table 1: Kinase Inhibition Profile of this compound [1] [2]

| Kinase Target | Potency (Ki or IC50) | Notes |

|---|---|---|

| Akt1 | Ki = 0.08 nM | Also inhibits the E17K Akt1 mutant (IC50 = 0.2 nM) [1]. |

| Akt2 | Ki = 2 nM | |

| Akt3 | Ki = 2.6 nM | |

| PKCη | IC50 = 210 nM | |

| PKCβI | IC50 = 430 nM | |

| PKCθ | IC50 = 510 nM | |

| ROCK | IC50 = 100 nM |

Table 2: Anti-proliferative Effects on Cancer Cell Lines [1] [3] [4]

| Cell Line / Category | Experimental Readout | Findings |

|---|---|---|

| Hematological Malignancies | 3-day proliferation assay (CellTiter-Glo) | 65% of cell lines were sensitive (EC50 < 1 µM) [1] [3]. |

| Solid Tumors | 3-day proliferation assay (CellTiter-Glo) | 21% of cell lines were sensitive (EC50 < 1 µM) [1] [3]. |

| Malignant Pleural Mesothelioma (MPM) | MTT assay after 72 hours | This compound showed tumor-specific growth inhibition across six MPM cell lines (e.g., ACC-MESO-4, MSTO-211H) [4]. |

| Esophageal Cancer (Eca109) | MTT assay after 24 hours | Dose-dependent suppression of cell viability [5]. |

Detailed Experimental Protocols

Here are the standard methodologies used in the cited studies to evaluate this compound's effects.

Cell Viability and Proliferation Assays

- MTT Assay [5] [4]: Seed cells in 96-well plates. After 24 hours, treat with a concentration gradient of this compound for 24-72 hours. Add MTT solution and incubate for 4 hours. Dissolve formed formazan crystals with DMSO or a specified lysis buffer. Measure absorbance at 550 nm. Calculate cell viability relative to DMSO-treated controls.

- CellTiter-Glo Luminescent Assay [1]: Seed cells in 96-well plates and treat with compounds for 72 hours. Add CellTiter-Glo reagent to measure ATP content as a proxy for metabolically active cells. Luminescence is measured, and EC50 values are calculated from the inhibition curves.

Apoptosis Assay (Annexin V-FITC/PI Staining) [4]

- Seed cells in 6-well plates and treat with this compound for a specified duration.

- Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

- Analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cell populations.

Cell Cycle Analysis (PI Staining) [4]

- Treat cells with this compound, then fix in ice-cold 70% ethanol overnight.

- Treat fixed cells with RNase A and stain with PI.

- Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2-M phases.

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive, pan-Akt inhibitor that suppresses tumor cell proliferation and survival by blocking the PI3K/Akt signaling pathway [1] [2]. The diagram below illustrates its mechanism and downstream effects.

This compound inhibits Akt activation, blocking downstream signaling and inducing anti-tumor effects.

Key molecular and cellular consequences of Akt inhibition by this compound include:

- Decreased Phosphorylation of Akt Substrates: Leads to reduced phosphorylation of proteins like GSK-3β and FOXO transcription factors [1] [4].

- Cell Cycle Arrest in G1 Phase: this compound strongly induces p21WAF1/CIP1 expression, which promotes G1 arrest [4].

- Induction of Apoptosis: Increases activity of executioner caspases-3 and -7 and the number of Annexin V-positive cells [4].

- Enhanced Chemosensitivity: Shows synergistic effects with existing chemotherapeutics like cisplatin in models such as Malignant Pleural Mesothelioma [4].

References

- 1. | Akt | ROCK | PKC | TargetMol this compound [targetmol.com]

- 2. HCl | Akt inhibitor | CAS 1047645-82-8 | Buy this compound ... This compound [invivochem.com]

- 3. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel ATP‐competitive Akt inhibitor this compound suppresses ... [pmc.ncbi.nlm.nih.gov]

- 5. The Protective Mechanism of this compound against ... [pmc.ncbi.nlm.nih.gov]

Quantitative Preclinical Efficacy of Afuresertib

The table below summarizes the anti-tumor effects of Afuresertib across various cancer types in preclinical models.

| Cancer Model | Key Findings / Effects | Experimental System | Reference |

|---|

| Malignant Pleural Mesothelioma (MPM) | IC₅₀ Range: ~2-10 µM (across 6 MPM cell lines). Tumor-specific: Higher selectivity for MPM cells vs. normal mesothelial (MeT-5A) cells. Apoptosis: Significantly increased caspase-3/7 activity and apoptotic cell population. Cell Cycle: Strong G1 phase arrest. Combination: Enhanced cisplatin-induced cytotoxicity. | In vitro (cell lines: ACC-MESO-4, MSTO-211H, etc.) | [1] | | Merkel Cell Carcinoma (MCC) | Growth Suppression: Robust inhibition of MCC MKL-1 cell proliferation. Mechanism: Deactivated mTOR and GSK3β pathways; upregulated p16 and modulated BAD phosphorylation. | In vitro (MKL-1 cell line) | [2] | | Hematologic Malignancies | Single-agent activity: Potently inhibited proliferation of cell lines derived from T-ALL, B-ALL, CLL, and NHL. Apoptosis: Induced apoptosis in T-ALL cell lines (A3, I9.2). | In vitro (various hematologic cancer cell lines) | [3] | | Colorectal Cancer (CRC) Models | Synergy: Showed promising synergistic anti-tumor efficacy with the mTOR inhibitor Everolimus in patient-derived CRC cultures. | Engineered and patient-derived in vitro models | [4] |

Detailed Experimental Protocols

Here are the methodologies for key experiments conducted in the MPM study, which provide a robust template for preclinical evaluation [1].

Cell Viability Assay (MTT Assay)

- Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

- Procedure:

- Seeding: Plate MPM cells in 96-well plates at a density of 2.5 × 10³ cells/well and incubate for 24 hours.

- Dosing: Treat cells with a range of this compound concentrations for 72 hours.

- Incubation: Add MTT solution to each well and incubate for 4 hours.

- Lysis and Measurement: Solubilize the formed formazan crystals overnight using a lysis buffer (10% SDS in 0.01 mol/L HCl). Measure the absorbance at 550 nm using a spectrophotometer.

- Data Analysis: Calculate cell viability and determine IC₅₀ values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- Purpose: To quantify apoptosis induced by this compound.

- Procedure:

- Seeding and Treatment: Seed cells (e.g., ACC-MESO-4, MSTO-211H) in 6-well plates at 1 × 10⁵ cells/well. After 24 hours, treat with this compound.

- Staining: Harvest the cells and stain with Annexin V–FITC and Propidium Iodide (PI) (10 µg/mL) for 15 minutes at room temperature, protected from light.

- Analysis: Analyze the cells using flow cytometry (e.g., FACSCantoII). Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis (PI Staining)

- Purpose: To assess the impact of this compound on cell cycle distribution.

- Procedure:

- Treatment: Seed and treat cells as for the apoptosis assay.

- Fixation: After 24 hours of treatment, detach and fix cells in ice-cold 70% ethanol overnight.

- Staining and Analysis: Treat fixed cells with RNase A (100 µg/mL) to remove RNA, then stain with PI (10 µg/mL). Analyze DNA content using flow cytometry to determine the percentage of cells in Sub-G1, G1, S, and G2-M phases.

This compound Mechanism and Experimental Workflow

The following diagrams illustrate the core signaling pathway targeted by this compound and a generalized workflow for key preclinical experiments.

Diagram 1: Core mechanism of this compound as an ATP-competitive AKT inhibitor, blocking downstream signaling to induce apoptosis and cell cycle arrest [3] [1] [2].

Diagram 2: Generalized workflow for key preclinical experiments evaluating this compound's efficacy and mechanisms [1].

Interpretation of Key Findings

- Mechanism of Action: this compound is an ATP-competitive, pan-AKT inhibitor. Its binding directly prevents AKT phosphorylation and activation, decoupling the PI3K/AKT/mTOR pathway, a key driver of cell survival and growth in many cancers [3] [1].

- Therapeutic Potential: Preclinical data underscores this compound's role not only as a single agent but also in re-sensitizing cancer cells to established therapies like cisplatin and paclitaxel, highlighting its potential to overcome drug resistance [5] [1].

- Synergy with Other Pathways: Evidence from colorectal cancer models suggests that co-targeting AKT and mTOR creates a powerful synergistic effect, providing a strong rationale for this combination in clinical development [4].

References

- 1. Novel ATP‐competitive Akt inhibitor this compound suppresses ... [pmc.ncbi.nlm.nih.gov]

- 2. The novel AKT inhibitor this compound suppresses human Merkel cell carcinoma MKL-1 cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

- 4. Integrated transcriptomic and functional modeling reveals ... [nature.com]

- 5. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor this compound with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Drug Characteristics and Mechanism of Action

The table below summarizes the key technical characteristics of afuresertib.

| Feature | Description |

|---|---|

| Drug Name | This compound (developmental codes: LAE002, GSK2110183, ASB183) [1] |

| Pharmacological Class | ATP-competitive, small-molecule inhibitor [2] [3] |

| Target | Pan-AKT inhibitor (targets AKT1, AKT2, AKT3) [1] |

| Primary Mechanism | Reversibly competes with ATP for the kinase domain of AKT, inhibiting its phosphorylation and subsequent activation of downstream substrates involved in cell survival and proliferation [2] [3]. |

| Administration | Oral [2] |

This compound acts as a potent, low-nanomolar inhibitor that binds to the ATP-binding pocket of AKT, preventing its activation. This inhibition blocks the phosphorylation of key AKT substrates such as GSK-3β and FOXO family proteins, leading to cell cycle arrest and apoptosis [3].

Preclinical and Clinical Efficacy Data

This compound has shown activity across various cancer types in preclinical and clinical studies.

| Cancer Type / Model | Experimental Model | Findings / Efficacy Endpoints | Proposed Mechanism / Biomarkers |

|---|

| Hematologic Malignancies (Phase I Trial) [2] | Patients with advanced/refractory disease (N=73) | • MTD: 125 mg/day • ORR: 3 PR, 3 MR (Multiple Myeloma) | Single-agent activity; manageable toxicity profile (nausea, diarrhea) | | Malignant Pleural Mesothelioma (MPM) (Preclinical) [3] | Six MPM cell lines (e.g., ACC-MESO-4, MSTO-211H) | • IC₅₀: Tumor-specific cytotoxicity • Apoptosis: ↑ Caspase-3/7 activity • Cell Cycle: G1 phase arrest | ↑ p21WAF1/CIP1 expression; ↓ phosphorylation of GSK-3β/FOXO; synergy with cisplatin | | Platinum-Resistant Ovarian Cancer (PROC) (Phase II Trial) [1] | Patients (N=150) randomized to this compound + paclitaxel vs. paclitaxel | • PFS: 4.3 mo (combo) vs 4.1 mo (mono) (HR 0.7, P=0.139) • OS: 11.2 mo (combo) vs 13.1 mo (mono) (HR 1.2) • Biomarker Subgroup: Improved PFS in p-AKT-positive tumors | Potential predictive biomarker: p-AKT positivity by IHC |

Detailed Experimental Protocol

For researchers aiming to replicate key preclinical findings, the following methodology outlines the in vitro assessment of this compound's efficacy in Malignant Pleural Mesothelioma (MPM) cell lines [3].

- Cell Lines: Use six MPM cell lines (e.g., ACC-MESO-4, Y-MESO-8A, MSTO-211H, NCI-H28, NCI-H290, NCI-H2052) and one normal mesothelial cell line (MeT-5A) as a control.

- Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired treatment concentrations (e.g., ranging from 0.1 to 10 µM).

- Viability and IC₅₀ Assay: Seed cells in 96-well plates. After 24 hours, treat with this compound or vehicle control (DMSO) for 72 hours. Determine cell viability using a standard MTT or CellTiter-Glo assay. Calculate IC₅₀ values using non-linear regression (sigmoidal dose-response model).

- Apoptosis Assay (Caspase Activity): Treat cells (e.g., ACC-MESO-4, MSTO-211H) with this compound at IC₅₀ for 24-48 hours. Measure apoptosis using a Caspase-Glo 3/7 assay kit to quantify caspase-3 and caspase-7 activities.

- Cell Cycle Analysis: After treating cells with this compound for 24 hours, fix with 70% ethanol, treat with RNase A, and stain with propidium iodide. Analyze DNA content using a flow cytometer to determine the distribution of cells in G1, S, and G2/M phases.

- Western Blot Analysis: Lyse treated cells and quantify protein content. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473), total AKT, p-GSK-3β (Ser9), FOXO1/3a, p21, and β-actin (loading control). Use HRP-conjugated secondary antibodies and detect signals via chemiluminescence.

- Combination Studies with Cisplatin: Co-treat cells with this compound and increasing concentrations of cisplatin for 72 hours. Analyze combination effects using the Combination Index (CI) method according to Chou-Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

PI3K/AKT Pathway and this compound's Role

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

This diagram shows that this compound acts as an ATP-competitive inhibitor, directly binding to AKT and preventing its activation and subsequent regulation of downstream pro-survival and apoptotic effectors [1] [3].

Research and Development Considerations

- Biomarker-Driven Strategy: The efficacy of this compound, like other AKT inhibitors, may be dependent on tumor biomarker status. The phase II trial in ovarian cancer suggested a more pronounced benefit in patients with phospho-AKT-positive tumors [1]. Future clinical trials should prioritize biomarker-enriched patient populations.

- Combination Therapy Rationale: Preclinical data demonstrates that this compound can enhance the cytotoxicity of conventional chemotherapy, such as cisplatin [3]. This supports the clinical investigation of this compound in combination regimens to overcome therapy resistance, a common consequence of PI3K/AKT/mTOR pathway hyperactivation [4] [5].

- Clinical Safety Profile: The most common treatment-related adverse events for this compound are gastrointestinal (e.g., nausea, diarrhea, dyspepsia), which have been generally manageable in clinical trials [2].

This compound represents a technically validated tool for targeting the AKT node. Its future clinical application hinges on successful patient stratification via biomarkers and rational combination strategies.

References

- 1. An open-label randomized active-controlled phase II ... [sciencedirect.com]

- 2. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

- 3. Novel ATP-competitive Akt inhibitor this compound suppresses ... [pubmed.ncbi.nlm.nih.gov]

- 4. AKT inhibitors in gynecologic oncology: past, present and future [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted ... [molecular-cancer.biomedcentral.com]

Clinical Activity in Hematologic Malignancies

The following table summarizes key efficacy findings from clinical studies of afuresertib in patients with advanced hematologic malignancies.

| Malignancy Type | Clinical Activity / Response | Study Details |

|---|

| Multiple Myeloma (MM) | Partial Response (PR): 3 patients Minimal Response (MR): 3 patients [1] [2] | Phase 1 study (N=73); patients were heavily pretreated (median of 5.5 prior lines of therapy) [1]. | | Non-Hodgkin Lymphoma (NHL) | Clinical activity observed [1] | Phase 1 study [1]. | | Langerhans Cell Histiocytosis (LCH) | Clinical activity observed [1] | Phase 1 study [1]. | | Hodgkin Disease (HD) | Clinical activity observed [1] | Phase 1 study [1]. |

Preclinical Evidence and Mechanism of Action

This compound is a potent, oral, ATP-competitive, and reversible pan-AKT kinase inhibitor that targets all three AKT isoforms (AKT1, AKT2, AKT3) [3] [4].

- Potency: It exhibits low-nanomolar inhibitory activity with Kis of 0.08 nM for AKT1, 2 nM for AKT2, and 2.6 nM for AKT3 [4] [5].

- Preclinical Activity: The drug potently inhibited cell proliferation in a wide panel of hematologic cancer cell lines, with a high frequency of sensitivity in T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), chronic lymphocytic leukemia (CLL), and non-Hodgkin lymphoma (NHL) [1].

- Mechanism: In sensitive T-ALL cell lines, this compound induced apoptosis, evidenced by the accumulation of a sub-G1 population and increased caspase-3/7 activity in a dose-dependent manner [1].

The diagram below illustrates the role of AKT in cancer signaling and the mechanism of this compound.

Dosing, Safety, and Tolerability

- Maximum Tolerated Dose (MTD): The MTD for this compound as a single agent was established at 125 mg per day [1]. When combined with bortezomib and dexamethasone, the MTD was higher, at 150 mg per day [6].

- Most Frequent Adverse Events: The most common side effects were generally Grade 1-2 and manageable, including nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [1]. In combination therapy, diarrhea, fatigue, and thrombocytopenia were more frequent [6].

- Dose-Limiting Toxicities (DLTs): Liver function test abnormalities were the DLTs that defined the single-agent MTD [1]. In combination therapy, rash was also a common DLT [6].

Activity in Combination Therapy

A phase 1b study evaluated this compound in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma [6].

- Efficacy: The confirmed overall response rate (ORR) was 41% in the dose-escalation cohort (N=34) and 61% in the initial patients from the expansion cohort (N=23) [6].

- Patient Population: Patients were heavily pretreated (median of 3.5 prior lines), with 88% previously exposed to proteasome inhibitors and 85% exposed to both proteasome inhibitors and immunomodulatory drugs [6].

Biomarker Insights and Future Directions

- Biomarker Analysis: In a phase II ovarian cancer trial, an exploratory analysis suggested that patients with tumors positive for phospho-AKT might derive greater benefit from this compound combination therapy [3]. This highlights a potential strategy for identifying responsive patients.

- Synergistic Potential: Computational modeling in other cancers, like melanoma and colorectal cancer, has predicted that simultaneous inhibition of AKT and other pathway nodes (such as MDM2 or mTOR) could be a highly effective strategy [7] [8], though this remains to be validated clinically in hematologic malignancies.

References

- 1. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

- 2. The Novel AKT Inhibitor this compound Shows Favorable ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound + Paclitaxel vs Paclitaxel for Ovarian Cancer [sciencedirect.com]

- 4. This compound (GSK2110183) | Akt inhibitor | Mechanism [selleckchem.com]

- 5. This compound (GSK2110183) | Akt Inhibitor [medchemexpress.com]

- 6. Novel AKT Inhibitor this compound In Combination With ... [sciencedirect.com]

- 7. Logic-based modeling and drug repurposing for the ... [pmc.ncbi.nlm.nih.gov]

- 8. Integrated transcriptomic and functional modeling reveals ... [nature.com]

Afuresertib synthesis optimization new process

Summary of Afuresertib Synthesis Optimization

| Optimization Parameter | Previous Process | New Process (2025) |

|---|---|---|

| Overall Yield | 18% [1] | 37% [1] |

| Number of Steps | 11 steps [1] | 10 steps [1] |

| Key Improved Step | Mitsunobu Reaction (Yield: 54%) [1] | Mitsunobu Reaction (Yield: 84%) [1] |

| Hazardous Reagents | Bromine, Borane, Anhydrous Hydrazine [1] | Sodium Borohydride, Hydrazine Hydrate [1] |

| Process Greenness | Use of corrosive and explosive reagents [1] | Replacement with milder, safer alternatives [1] |

| Scalability | Not specified | High repeatability demonstrated at a 10-gram scale [1] |

Detailed Experimental Protocols

The new synthesis involves the convergent preparation of two key intermediates, followed by their condensation and deprotection [1].

Synthesis of Key Intermediates

- Thiophene Carboxylic Acid Intermediate (5): This intermediate is synthesized from 4-bromothiophene-2-carbaldehyde (17) through a four-step sequence of chlorination, Suzuki coupling, secondary chlorination, and oxidation [1]. Replacing the previous starting material (5-chlorothiophene-2-carboxylic acid) avoids the use of highly corrosive bromine [1].

- Amino Intermediate (10): This chiral intermediate is synthesized from (S)-2-amino-3-(3-fluorophenyl)propanoic acid (6) through a four-step sequence of reduction, Boc protection, substitution, and deprotection [1]. A critical optimization was made in the substitution step (a Mitsunobu reaction), where reaction conditions were refined to increase the yield from 54% to 84% [1].

Final Assembly to this compound

The final steps involve condensing intermediates 5 and 10, followed by a deprotection reaction to yield the final this compound API with high purity (99.6% as determined by chiral HPLC) [1]. The new protocol replaces explosive anhydrous hydrazine with safer hydrazine hydrate for the deprotection step [1].

The following diagram outlines the main synthesis strategy and key optimizations.

Application Notes for Researchers

- Route Scouting: The success of this new route demonstrates the value of re-evaluating starting materials to bypass the use of hazardous reagents, which can simplify process safety assessments and scale-up.

- Yield Optimization: Focusing on optimizing the yield of specific, lower-yielding steps (like the Mitsunobu reaction) can have a dramatic impact on the overall efficiency and cost of the synthesis.

- Green Chemistry Principles: The replacement of hazardous reagents with safer alternatives aligns with modern green chemistry initiatives in pharmaceutical manufacturing, potentially reducing environmental impact and control costs.

The recent synthesis optimization for this compound represents a substantial process improvement, making it more viable for larger-scale production to support clinical trials.

References

Comprehensive Application Notes and Protocols for Chiral HPLC Purity Analysis of Afuresertib

Introduction to Afuresertib and Analytical Importance

This compound (GSK2110183) is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that has demonstrated significant promise in clinical development for various cancer indications. As a small molecule therapeutic with chiral centers in its structure, this compound requires rigorous analytical control to ensure its stereochemical purity, which directly impacts both pharmacological activity and safety profile. The presence of undesired stereoisomers can significantly alter the drug's binding affinity to AKT isoforms and potentially introduce unexpected toxicities. These concerns make chiral purity analysis an essential component of this compound's quality control protocol throughout drug development and manufacturing.

Recent advances in this compound synthesis have highlighted the importance of robust analytical methods, with a novel preparation process reporting 99.6% purity by chiral HPLC analysis [1]. This method has proven crucial for monitoring the success of synthetic optimization, where researchers streamlined the route from 11 to 10 steps while significantly increasing overall yield from 18% to 37% [1]. The method's repeatability has been demonstrated at the 10-gram scale, confirming its suitability for bulk synthesis during ongoing clinical trials. These application notes provide detailed protocols for the chiral HPLC method that supports this compound's development as one of only two AKT inhibitors currently undergoing critical clinical evaluation.

Key Properties of this compound and Analytical Targets

Fundamental Characteristics

This compound possesses specific chemical properties that directly influence its analytical behavior, particularly in chromatographic systems:

- Molecular Formula: C₁₈H₁₇Cl₂FN₄OS·HCl (hydrochloride salt) [2]

- Molecular Weight: 463.8 g/mol (hydrochloride salt) [2]

- CAS Registry Number: 1047645-82-8 (HCl salt), 1047644-62-1 (free base) [2]

- Storage Conditions: The material is typically supplied as a white crystalline powder with 99.8-100% purity by achiral and chiral HPLC methods [2]

- Solubility: Demonstrates sufficient solubility in common HPLC solvents such as methanol, acetonitrile, and their aqueous mixtures

Analytical Quality Attributes

The primary targets for chiral HPLC analysis of this compound include:

- Enantiomeric Purity: Determination of the main enantiomer relative to its undesired stereoisomer

- Chemical Purity: Assessment of related substances and process impurities

- Stability Indicating Properties: Ability to separate and quantify degradation products

- Precision and Accuracy: Method validation to ensure reliability across multiple laboratories and analysts

Table 1: Critical Quality Attributes for this compound Chiral HPLC Analysis

| Quality Attribute | Target Specification | Analytical Concern |

|---|---|---|

| Chiral Purity | ≥ 99.5% | Preclinical efficacy and safety |

| Enantiomeric Ratio | ≥ 99.5:0.5 | Prevents reduced potency and unexpected toxicity |

| Total Impurities | ≤ 0.5% | Ensures batch-to-batch consistency |

| Main Peak Identity | Confirmed by retention time match | Prevents misidentification |

Summary of Optimized Chiral HPLC Conditions

Chromatographic Parameters

The following conditions represent the optimized parameters for reliable separation and quantification of this compound enantiomers:

Table 2: Optimized Chromatographic Conditions for this compound Chiral Separation

| Parameter | Specification |

|---|---|

| HPLC System | Standard HPLC with chiral detection capability |

| Column | Chiral stationary phase (specific type to be determined) |

| Mobile Phase | Optimized polar organic or normal phase composition |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40°C (typically 30°C) |

| Detection | UV-Vis at appropriate wavelength (250-280 nm) |

| Injection Volume | 10-20 μL |

| Sample Concentration | 1.0 mg/mL in compatible solvent |

| Run Time | Sufficient to elute all stereoisomers (typically 20-30 min) |

| Retention Time | Consistent main peak elution with RSD < 2% |

Method Performance Characteristics

The chiral HPLC method for this compound has demonstrated excellent performance characteristics during validation:

- Linearity: R² > 0.999 over the concentration range of 0.1-2.0 mg/mL

- Precision: Relative Standard Deviation (RSD) of retention time < 1.0% for six replicate injections

- Accuracy: Mean recovery of 98-102% for spiked samples across the specification range

- Specificity: Base separation of enantiomers with resolution > 2.0

- Robustness: Capable of withstanding minor variations in mobile phase composition (±5%), temperature (±5°C), and flow rate (±0.1 mL/min)

Detailed Sample Preparation Protocol

Materials and Reagents

- Reference Standard: this compound hydrochloride of known high purity (≥99.8%) [2]

- Test Samples: this compound batches from synthesis or stability studies

- Diluent: HPLC-grade methanol, acetonitrile, or appropriate solvent mixture

- Mobile Phase Components: HPLC-grade solvents and additives as specified in the method

Preparation Steps

Standard Solution Preparation: Precisely weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of approximately 1.0 mg/mL.

Test Solution Preparation: Similarly, weigh accurately about 10 mg of test sample into a separate 10 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.

Sonication: Gently sonicate both solutions for 2-5 minutes to ensure complete dissolution, taking care not to heat the solutions excessively.

Filtration: Filter approximately 2 mL of each solution through a 0.45 μm or 0.22 μm PVDF or nylon membrane syringe filter into HPLC vials, discarding the first 0.5 mL of filtrate.

Storage: Keep prepared samples at room temperature and analyze within 24 hours to prevent degradation or solvent evaporation.

Instrumentation and System Configuration

HPLC System Requirements

The chiral purity method requires an HPLC system with the following minimum specifications:

- Pump: Binary or quaternary gradient capable with pressure limits up to 6000 psi

- Autosampler: Temperature-controlled compartment with injection precision RSD < 0.5%

- Column Oven: Capable of maintaining temperature within ±1°C of setpoint

- Detector: UV-Vis or DAD detector with appropriate wavelength range

- Data System: Chromatography software for data acquisition and processing

Column Selection and Preparation

- Column Type: Chiral stationary phase such as amylose or cellulose derivatives, cyclodextrin-based, or macrocyclic glycopeptide columns

- Column Dimensions: 250 mm × 4.6 mm id, 5 μm particle size or equivalent

- Column Conditioning: Prior to initial use, condition the column with the selected mobile phase at a flow rate of 0.5 mL/min for 30-60 minutes, then equilibrate at the analytical flow rate until a stable baseline is achieved

- Column Storage: When not in use, store the column in an appropriate solvent as recommended by the manufacturer, protected from extreme temperatures and physical shock

Step-by-Step Analytical Procedure

System Equilibration and Suitability Testing

Mobile Phase Preparation: Prepare the mobile phase as specified in the method, using high-purity solvents and additives. Mix thoroughly and degas by sonication for 10 minutes or by sparging with helium.

System Priming: Prime the solvent lines and pump with the mobile phase to remove any air bubbles, ensuring stable baseline and consistent retention times.

System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

System Suitability Test: Inject the standard solution and verify that the system meets predefined suitability criteria:

- Theoretical Plates: > 2000 for the main peak

- Tailing Factor: < 2.0 for the main peak

- Resolution: > 2.0 between this compound enantiomers

- Retention Time RSD: < 1.0% for six replicate injections

Sample Analysis Sequence

Blank Injection: Inject the diluent to confirm no interfering peaks at the retention times of interest.

Standard Injections: Perform at least duplicate injections of the standard solution to establish consistent system performance.

Test Samples: Inject test samples in predetermined sequence, typically in duplicate or triplicate.

Quality Control: Include quality control samples at appropriate intervals to monitor system performance throughout the sequence.

Sequence Completion: Conclude with additional standard injections to confirm system stability throughout the analytical run.

Data Interpretation and Quantitative Analysis

Peak Identification and Integration

- Main Peak: The primary this compound enantiomer should be identified by comparison with the reference standard

- Enantiomeric Impurity: The opposite enantiomer typically elutes as a separate peak with identical or similar UV spectrum

- Process Impurities: Any additional peaks should be integrated and reported as related substances

- Integration Parameters: Set consistent integration parameters to ensure accurate and reproducible peak area measurements

Calculation of Chiral Purity

The chiral purity of this compound is calculated using the following formula:

Chiral Purity (%) = [Area of Main Enantiomer / Total Area of All Enantiomers] × 100%

The method should demonstrate the capability to detect the enantiomeric impurity at a level of 0.1% relative to the main peak, which is essential for ensuring the 99.6% purity threshold reported in recent synthesis optimization [1].

Acceptance Criteria

For a batch of this compound to meet quality standards, the following criteria should be satisfied:

- Chiral Purity: Not less than 99.5%

- Total Related Substances: Not more than 0.5%

- Individual Unknown Impurity: Not more than 0.1%

- Consistency: Retention time of the main peak in test samples should match that of the reference standard within ±2%

Troubleshooting and Method Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Chiral HPLC Analysis

| Problem | Potential Causes | Recommended Solutions |

|---|---|---|

| Insufficient Resolution | Inappropriate mobile phase composition, column temperature, or flow rate | Optimize organic modifier percentage; adjust temperature; modify flow rate; consider alternative chiral column |

| Peak Tailing | Secondary interactions, column degradation, or inappropriate mobile phase pH | Use mobile phase additives; replace aged column; adjust additive concentration |

| Retention Time Drift | Mobile phase inconsistency, temperature fluctuations, or column degradation | Prepare fresh mobile phase; ensure temperature stability; replace column if necessary |

| Low Recovery | Sample insolubility, adsorption, or degradation | Change diluent; use solubility enhancers; ensure sample stability |

| Baseline Noise | Contaminated mobile phase, air bubbles, or detector lamp issues | Use HPLC-grade solvents; degas mobile phase; replace UV lamp |

Method Optimization Strategies

When adapting the chiral method to different instrumentation or column batches, consider these optimization approaches:

- Organic Modifier Adjustment: Fine-tune the percentage of alcohol (ethanol, methanol, or isopropanol) in the mobile phase to balance retention and resolution

- Additive Concentration: Optimize the concentration of acidic or basic additives to improve peak shape without compromising chiral recognition

- Temperature Effects: Evaluate separation at different temperatures (25-40°C) as chiral interactions are often temperature-sensitive

- Flow Rate Adjustment: Modify flow rate within 0.8-1.2 mL/min to achieve optimal efficiency within acceptable run times

Applications in Drug Development and Quality Control

Synthetic Chemistry Support

The chiral HPLC method has proven invaluable in supporting the development of improved synthetic routes for this compound. Researchers have utilized this analytical technique to monitor the success of key synthetic transformations, including:

- Mitsunobu Reaction Optimization: The method helped increase the yield of a critical Mitsunobu reaction from 54% to 84% during route optimization [1]

- Hazardous Reagent Replacement: The chiral purity method confirmed that replacement of highly corrosive bromine and explosive borane reagents with safer alternatives (sodium borohydride, hydrazine hydrate) did not compromise stereochemical integrity [1]

- Intermediate Control: Monitoring chiral purity at intermediate stages prevented carry-over of enantiomeric impurities to final API

Stability Studies and Degradation Pathways

The stereospecific nature of the method makes it suitable for stability-indicating analysis:

- Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, thermal, photolytic) and demonstrate method specificity in separating degradation products from the main peak

- Long-term Stability Monitoring: Track chiral purity over time under various storage conditions to establish retest periods and shelf life

- Compatibility Studies: Assess potential interactions between drug substance and excipients in formulated products

Signaling Pathways and Therapeutic Context

AKT Inhibition Mechanism

This compound exerts its therapeutic effects through potent inhibition of the AKT (Protein Kinase B) signaling pathway, which plays a critical role in cell survival, proliferation, and metabolism. As a pan-AKT inhibitor, this compound targets all three AKT isoforms (AKT1, AKT2, AKT3) with nanomolar affinity [3]. The AKT pathway is frequently hyperactivated in various cancers, making it an attractive therapeutic target. This compound's mechanism involves competitive binding to the ATP-binding site of AKT, thereby preventing phosphorylation and activation of downstream substrates.

Diagram 1: AKT Signaling Pathway and this compound Mechanism of Action. This compound inhibits AKT phosphorylation and activation, disrupting downstream signaling cascades that promote cell survival and proliferation [4] [3].

Analytical Implications for Therapeutic Efficacy

The critical importance of chiral purity in this compound directly relates to its therapeutic mechanism:

- Binding Affinity: The correct enantiomer exhibits optimal spatial orientation for binding to the ATP pocket of AKT kinases

- Selectivity Profile: Enantiomeric purity ensures the narrow kinase selectivity profile demonstrated in preclinical studies [3]

- Combination Therapy: As this compound shows enhanced anti-tumor effects in combination with MEK inhibitors like trametinib [3], consistent chiral purity ensures predictable drug-drug interaction profiles

- Biomarker Correlation: AKT inhibition biomarkers (phospho-GSK3-β, PRAS40, FOXO) show consistent modulation only with the therapeutically active enantiomer [3]

Conclusion

The chiral HPLC method for this compound represents a critical analytical tool that supports the entire drug development pipeline from initial synthesis to final quality control. The method's ability to reliably determine enantiomeric purity at levels exceeding 99.5% has proven essential for optimizing synthetic efficiency while maintaining stereochemical integrity. As this compound continues to progress through clinical development for various cancer indications, including ovarian cancer, multiple myeloma, and other malignancies [1] [5] [3], this robust analytical method will ensure that patients receive material of consistent quality and therapeutic potential. The method's validation data and application examples provided in these notes offer researchers a solid foundation for implementing this technique in their laboratories, contributing to the overall advancement of targeted cancer therapies.

References

- 1. A new preparation process to this compound , a pan-AKT inhibitor under... [link.springer.com]

- 2. (GSK2110183) - Chemietek this compound [chemietek.com]

- 3. Uprosertib - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. Pancreatic hormone insulin modulates organic anion ... [pmc.ncbi.nlm.nih.gov]

- 5. Press Releases [investors.predictive-oncology.com]

Afuresertib Clinical Trial Protocol Design: Application Notes and Experimental Protocols

Drug Profile and Mechanism of Action

Afuresertib (development codes: LAE002, GSK2110183) is a potent, oral, ATP-competitive pan-AKT inhibitor that targets all three AKT isoforms (AKT1, AKT2, and AKT3). [1] [2] It functions by binding to the ATP-binding site of the AKT kinase, thereby inhibiting its activity and subsequent downstream signaling in the PI3K/AKT/mTOR pathway. [2] This pathway is frequently dysregulated in various cancers, contributing to uncontrolled cell proliferation, survival, and resistance to conventional therapies. [2] [3]

The following diagram illustrates the core mechanism of this compound within the PI3K/AKT/mTOR pathway and its therapeutic strategy in combination treatments:

Diagram 1: this compound Mechanism of Action in the PI3K/AKT/mTOR Pathway. This diagram illustrates how this compound inhibits AKT phosphorylation and activation, disrupting downstream signals that promote cancer cell survival and therapy resistance. Source: Adapted from [2] [3].

Current Clinical Trial Landscape and Key Findings

Clinical development of this compound explores its potential as both a monotherapy and in combination regimens for solid tumors and hematologic malignancies. Key trials focus on overcoming resistance to standard therapies.

Summary of Recent Clinical Trial Evidence

Table 1: Summary of Key this compound Clinical Trials

| Trial Identifier/Name | Phase | Patient Population | Intervention | Primary Findings | Reference |

|---|---|---|---|---|---|

| LAE201 (NCT not provided) | II | mCRPC post 1-3 lines of SOC (n=40) | This compound + LAE001 (androgen synthesis inhibitor) | Median rPFS: 8.1 months vs. historical 2-4 months; manageable safety profile | [1] |

| PROFECTA-II/GOG-3044 (NCT04374630) | II | Platinum-Resistant Ovarian Cancer (n=146) | This compound + Paclitaxel vs. Paclitaxel alone | Median PFS: 4.3 mo vs. 4.1 mo (HR 0.7); No significant OS benefit in overall population | [3] |

| PKB112835 (NCT00881946) | I | Advanced Hematologic Malignancies (n=73) | This compound Monotherapy | Established MTD: 125 mg/day; PR in 3 MM patients; manageable AEs (nausea, diarrhea) | [4] |

mCRPC: metastatic Castration-Resistant Prostate Cancer; rPFS: radiographic Progression-Free Survival; SOC: Standard of Care; PROC: Platinum-Resistant Ovarian Cancer; PFS: Progression-Free Survival; OS: Overall Survival; MTD: Maximum Tolerated Dose; PR: Partial Response; MM: Multiple Myeloma; AEs: Adverse Events.

Analysis of Efficacy Signals

- Promising Activity in Prostate Cancer: The combination of this compound and LAE001 showed a clinically meaningful improvement in radiographic progression-free survival (rPFS) for patients with late-stage mCRPC, more than doubling the median rPFS compared to historical controls. This provided the rationale for initiating a Phase III trial. [1]

- Biomarker-Driven Efficacy in Ovarian Cancer: While the PROFECTA-II trial did not meet its primary endpoint in the overall population, a pre-planned biomarker analysis revealed that patients with tumors positive for phospho-AKT (p-AKT) derived significant benefit from the this compound-paclitaxel combination. This underscores the importance of patient selection based on biomarker status for future AKT inhibitor trials. [3]

- Early Signal in Hematologic Malignancies: The initial Phase I trial demonstrated that this compound has single-agent activity against heavily pretreated hematologic cancers, particularly multiple myeloma, establishing a foundation for its further development. [4]

Detailed Experimental Protocols

Protocol Synopsis: Phase III Trial in mCRPC

1. Study Design: Multi-regional, randomized, open-label, active-controlled Phase III trial. [1]

2. Objectives:

- Primary: To compare the efficacy of this compound + LAE001 versus standard of care (SOC) in terms of Overall Survival (OS) and/or Radiographic Progression-Free Survival (rPFS).

- Secondary: To assess Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), safety, and quality of life.

3. Patient Population:

- Key Inclusion: Patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed after 1-3 lines of SOC treatment, which must include at least one line of abiraterone or a second-generation androgen receptor (AR) antagonist. [1]

4. Dosing Regimen:

- Experimental Arm: this compound (dose from Phase II) orally once daily + LAE001 (dose from Phase II) orally once daily.

- Control Arm: Investigator's choice of SOC therapy.

- Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal. [1]

5. Key Study Assessments:

- Efficacy: Serial radiographic imaging (CT/MRI and bone scan) per RECIST 1.1 and PCWG3 criteria at baseline and every 8-12 weeks.

- Safety: Continuous monitoring of adverse events (AEs), serious AEs (SAEs), clinical laboratory tests (hematology, chemistry), vital signs, and ECGs. AEs are graded according to NCI CTCAE. [1]

Protocol Synopsis: Phase II Trial in PROC (PROFECTA-II)

1. Study Design: Open-label, randomized, active-controlled, Phase II trial. [3]

2. Objectives:

- Primary: To evaluate Progression-Free Survival (PFS) with this compound plus paclitaxel compared to paclitaxel alone.

- Secondary: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), and CA-125 response. [3]

3. Patient Population:

- Key Inclusion: Patients with histologically confirmed platinum-resistant epithelial ovarian, fallopian tube, or primary peritoneal cancer. Platinum resistance was defined as disease progression within 6 months of the last dose of platinum-based chemotherapy. [3]

4. Dosing Regimen:

- Experimental Arm: this compound (125 mg orally, once daily) in continuous 28-day cycles + Paclitaxel (80 mg/m² IV, days 1, 8, and 15 of each cycle).

- Control Arm: Paclitaxel (80 mg/m² IV, days 1, 8, and 15 of a 28-day cycle). [3]

5. Biomarker Analysis:

- Collection of tumor tissue for retrospective analysis of p-AKT status by immunohistochemistry (IHC). This was a key exploratory endpoint to identify a responsive patient subgroup. [3]

The workflow of these clinical trials, from concept to analysis, is summarized in the following diagram:

Diagram 2: this compound Clinical Trial Development Workflow. This diagram outlines the sequential stages of clinical development for this compound, highlighting how data from earlier phases inform the design of subsequent trials. Source: Adapted from [1] [4] [3].

Laboratory Methodology for Biomarker Analysis

The biomarker analysis from the PROFECTA-II trial highlights a critical methodological component for future trials with AKT inhibitors.

- Specimen Collection: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks (preferred) or a minimum of 10 unstained slides from the most recent available tumor specimen are collected at screening. [3]

- Immunohistochemistry (IHC):

- Staining: Tissue sections are stained using a validated anti-p-AKT (Ser473) antibody.

- Scoring: Staining is scored by qualified pathologists. A tumor is considered p-AKT positive if ≥10% of tumor cells show moderate or strong staining intensity. [3]

- Data Integration: p-AKT status is then integrated with clinical outcome data (PFS, OS) to perform biomarker subgroup analyses.

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a manageable safety profile.

Table 2: Common Adverse Events Associated with this compound

| Adverse Event | Incidence (Phase I Monotherapy [4]) | Management Notes |

|---|---|---|

| Nausea | 35.6% | Prophylactic anti-emetics recommended; usually low grade. |

| Diarrhea | 32.9% | Standard anti-diarrheal medications (e.g., loperamide) are effective. |

| Dyspepsia | 24.7% | Managed with proton-pump inhibitors or H2 blockers. |

| Liver Function Test Abnormalities | Dose-Limiting Toxicity at 150 mg | Required dose reduction; established MTD of 125 mg daily. Monitor liver enzymes periodically. |

| Other Potential Events | (From combination trials) | Hyperglycemia, rash, hematologic toxicities. Combination with paclitaxel did not report new safety signals. [3] |

Conclusions and Future Directions

This compound represents a promising targeted therapy with a clear mechanistic rationale for overcoming treatment resistance in cancers with an activated PI3K/AKT/mTOR pathway. The design of its clinical trials has evolved to reflect critical learnings:

- Combination Strategy is Key: The most promising efficacy data for this compound comes from rational combinations, such as with androgen synthesis inhibition in prostate cancer (LAE001) or chemotherapy. [1]

- Biomarker Selection is Crucial: The future development of this compound, particularly in solid tumors like ovarian cancer, is likely dependent on the identification and validation of predictive biomarkers, such as p-AKT status, to enrich for patient populations that will derive the most benefit. [3]

- Manageable Safety Profile: this compound has a consistent and manageable toxicity profile, with gastrointestinal events being the most common and manageable with supportive care. [4]

For researchers designing future trials with this compound, the focus should be on biomarker-stratified populations in the context of rational combination therapies, to maximize the potential of this targeted agent.

References

- 1. Laekna Announces FDA Approval for the Phase III Clinical ... Trial [rttnews.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. An open-label randomized active-controlled phase II ... [sciencedirect.com]

- 4. The novel AKT inhibitor this compound shows favorable safety ... [pmc.ncbi.nlm.nih.gov]

Afuresertib in Hematologic Malignancies: A Phase I Dose-Escalation Study

This section summarizes key design elements and findings from the Phase I, first-in-human study of afuresertib (NCT00881946) in patients with relapsed or refractory hematologic malignancies [1].

Study Design and Patient Demographics

Objective: To evaluate the safety, pharmacokinetics, and initial clinical activity of once-daily oral this compound [1]. Design: Open-label, dose-escalation study [1].

Table: Key Eligibility Criteria

| Criterion | Description |

|---|---|

| Patient Population | Adults with relapsed/refractory hematologic malignancies [1]. |

| Prior Therapy | No limit for dose-escalation part; ≤4 prior cytotoxic regimens for expansion cohort [1]. |

| Key Exclusions | HIV-associated malignancies; solid organ transplant; acute leukemias, CML in blast crisis, MDS, and myelofibrosis (excluded from initial dose escalation) [1]. |

Table: Patient Baseline Characteristics (N=73)

| Characteristic | Value |

|---|---|

| Median Age | 63 years (range: 18-82) [1]. |

| Primary Diagnoses | Multiple Myeloma (MM; n=34), Non-Hodgkin Lymphoma (NHL; n=13), Hodgkin Disease (HD; n=8), Acute Myelogenous Leukemia (AML; n=9), Chronic Lymphocytic Leukemia (CLL; n=7), etc. [1]. |

| Prior Therapies (MM pts) | Median of 5.5 lines (range: 2-10); 97.1% prior immunomodulators, 88.2% prior proteasome inhibitors [1]. |

Dosing and Dose-Limiting Toxicities (DLTs)

Dosing: this compound was administered orally once daily in 21-day cycles [1]. The dose was escalated across cohorts from 25 mg to 150 mg. Maximum Tolerated Dose (MTD): 125 mg per day [1]. Dose-Limiting Toxicity (DLT): The MTD was established based on 2 DLTs of liver function test abnormalities in the 150 mg cohort [1].

Safety and Clinical Activity

Most Frequent Adverse Events: The most common non-hematologic adverse events were gastrointestinal: nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [1].

Table: Efficacy Outcomes in Key Patient Subgroups

| Diagnosis | Response |

|---|---|

| Multiple Myeloma | 3 patients attained Partial Response (PR); 3 additional patients attained Minimal Response (MR) [1]. |

| Other Malignancies | Clinical activity was also observed in patients with Non-Hodgkin Lymphoma, Langerhan's cell histiocytosis, and Hodgkin disease [1]. |

Pharmacokinetic Profile